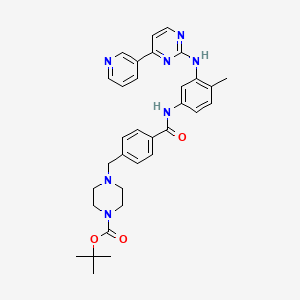

N-Boc-N-Desmethyl Imatinib

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYCXPQYRFQURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675712 | |

| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-23-9 | |

| Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-N-Desmethyl Imatinib

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-N-Desmethyl Imatinib, a crucial derivative for the study of Imatinib metabolism and for the synthesis of related compounds. Imatinib is a cornerstone in targeted cancer therapy, and its primary active metabolite, N-Desmethyl Imatinib, plays a significant role in its pharmacological profile. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the desmethylated piperazine nitrogen allows for selective chemical modifications. This document details a robust synthetic protocol, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for the thorough characterization and validation of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Introduction: The Significance of N-Desmethyl Imatinib and its N-Boc Derivative

Imatinib, a potent tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of the Bcr-Abl fusion protein, c-Kit, and platelet-derived growth factor receptor (PDGFR).[2][3] The metabolism of Imatinib in vivo is primarily mediated by cytochrome P450 enzymes, leading to the formation of its main active metabolite, N-Desmethyl Imatinib (also known as CGP74588 or Norimatinib).[1][4][5] This metabolite exhibits comparable biological activity to the parent drug.[6]

The synthesis of N-Desmethyl Imatinib and its derivatives is of considerable interest for several reasons:

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the metabolic profile of Imatinib is crucial for predicting drug-drug interactions and patient response.[1]

-

Reference Standard: Pure N-Desmethyl Imatinib is required as a reference standard for analytical methods designed to quantify Imatinib and its metabolites in biological samples.[7][8]

-

Drug Discovery: The N-desmethyl piperazine moiety provides a reactive site for the synthesis of novel Imatinib analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.[9][10]

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of the piperazine ring in N-Desmethyl Imatinib is a strategic synthetic step. The Boc group is widely used in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[11][12][13] This protection allows for selective reactions at other positions of the Imatinib scaffold without affecting the piperazine nitrogen.

This guide will provide a detailed methodology for the synthesis of this compound, followed by a comprehensive characterization protocol to ensure its identity, purity, and structural integrity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the secondary amine of N-Desmethyl Imatinib. The overall synthetic strategy involves a straightforward reaction with di-tert-butyl dicarbonate (Boc)₂O.

Synthetic Rationale and Causality

The choice of the Boc protecting group is deliberate. The secondary amine in the piperazine ring of N-Desmethyl Imatinib is nucleophilic and can participate in undesired side reactions during subsequent chemical modifications. The Boc group effectively "masks" this reactivity. Its bulky tert-butyl group provides steric hindrance, and the carbamate linkage is stable to many reagents.[13] The reaction is generally high-yielding and proceeds under mild conditions, making it an efficient and practical choice.[14][15]

Experimental Protocol

Materials:

-

N-Desmethyl Imatinib

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve N-Desmethyl Imatinib (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.5-2 equivalents) to the solution. The base is crucial to neutralize the acidic byproducts of the reaction and to deprotonate the secondary amine, enhancing its nucleophilicity.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine to remove any residual aqueous components.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the successful synthesis and to establish the purity of the this compound. A combination of spectroscopic and chromatographic techniques is employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H NMR and ¹³C NMR are essential for structural confirmation.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence of the Boc group through a characteristic singlet peak in the range of 1.4-1.5 ppm, integrating to nine protons. The absence of the N-H proton signal from the secondary amine of the starting material and the shifts in the signals of the protons adjacent to the piperazine nitrogen further confirm the successful protection. Other characteristic peaks corresponding to the aromatic and methyl groups of the Imatinib scaffold should be present.[16]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show a new quaternary carbon signal around 80 ppm, corresponding to the tert-butyl group of the Boc protecting group. A new carbonyl carbon signal from the carbamate will also be observed around 155 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. The experimentally determined mass should match the calculated mass for the molecular formula of this compound (C₃₃H₃₇N₇O₃).

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry can be used to analyze the fragmentation pattern of the molecule. The fragmentation of this compound will differ from that of N-Desmethyl Imatinib and Imatinib. For instance, a characteristic loss of the Boc group or isobutylene can be observed. The parent ion (M+H)⁺ for this compound is expected at m/z 580.3.[6][7][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized compound.

-

Purity Assessment: A reversed-phase HPLC method can be developed to separate this compound from the starting material (N-Desmethyl Imatinib) and any other impurities. The purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram. A purity of >95% is generally desired for research applications.[18][19]

-

Method Validation: For quantitative applications, the HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, and specificity.[19]

Data Presentation

Table 1: Summary of Expected Characterization Data

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) of Boc group | ~1.4-1.5 ppm (singlet, 9H) |

| ¹³C NMR | Chemical Shift (δ) of Boc C(CH₃)₃ | ~80 ppm |

| Chemical Shift (δ) of Boc C=O | ~155 ppm | |

| HRMS | [M+H]⁺ | Calculated: 580.2985, Found: within 5 ppm |

| HPLC | Purity | >95% |

Visualization of the Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed, in-depth protocol for the synthesis and characterization of this compound. The rationale behind the choice of the Boc protecting group and the specific steps in the synthetic and analytical procedures have been elucidated to provide a comprehensive understanding for researchers in the field. The successful synthesis and rigorous characterization of this compound are fundamental for its use as a versatile intermediate in the development of novel Imatinib analogs and for its application in metabolic studies. The methodologies described herein are robust and can be readily implemented in a standard organic synthesis laboratory.

References

- The Chemistry and Synthesis of N-Desmethyl Im

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH. (URL: [Link])

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])

-

A Facile Total Synthesis of Imatinib Base and Its Analogues - ACS Publications. (URL: [Link])

-

(PDF) Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Potential Impurities in Imatinib Mesylate - IJNRD. (URL: [Link])

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT. (URL: [Link])

-

Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])

-

Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC. (URL: [Link])

-

N-Desmethyl imatinib | CAS#:404844-02-6 | Chemsrc. (URL: [Link])

-

LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed. (URL: [Link])

-

Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed. (URL: [Link])

-

HPLC chromatograms of the extracts containing N-desmethyl imatinib at... - ResearchGate. (URL: [Link])

-

A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q - Semantic Scholar. (URL: [Link])

-

Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma - ResearchGate. (URL: [Link])

-

LC-MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma | Request PDF - ResearchGate. (URL: [Link])

-

Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

-

Imatinib N-Boc N-Desmethyl - Allmpus. (URL: [Link])

-

Simultaneous determination of concentrations of imatinib and N-desmethyl imatinib in human plasma by HPLC - ResearchGate. (URL: [Link])

-

Novel Imatinib base synthesis - The chemical reaction database. (URL: [Link])

-

Current NMR Techniques for Structure-Based Drug Discovery - MDPI. (URL: [Link])

-

Solution conformations and dynamics of ABL kinase-inhibitor complexes determined by NMR substantiate the different binding modes of imatinib/nilotinib and dasatinib. - Novartis OAK. (URL: [Link])

-

Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. (URL: [Link])

Sources

- 1. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. N-Desmethyl imatinib | CAS#:404844-02-6 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amine Protection / Deprotection [fishersci.dk]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. N-Desmethyl Imatinib(404844-02-6) 1H NMR spectrum [chemicalbook.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ijpsonline.com [ijpsonline.com]

- 19. ijpsonline.com [ijpsonline.com]

The Strategic Role of the N-Boc Protecting Group in the Synthesis of Imatinib: A Technical Guide

Abstract

Imatinib, a cornerstone in targeted cancer therapy, is a synthetically derived 2-phenylaminopyrimidine derivative. Its multi-step synthesis presents a classic challenge in organic chemistry: achieving regioselectivity in the presence of multiple reactive functional groups. This in-depth technical guide explores the critical, albeit not always industrially adopted, role of the tert-butoxycarbonyl (Boc) protecting group in navigating the synthetic landscape of Imatinib. We will dissect the chemical rationale for employing N-Boc protection, provide detailed mechanistic insights, and present validated protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of protecting group strategy in complex API synthesis.

Introduction: The Chemoselectivity Challenge in Imatinib Synthesis

The synthesis of Imatinib culminates in the formation of an amide bond between the key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1) , and the side chain, 4-(4-methylpiperazinomethyl)benzoyl chloride.[1][2] A critical examination of intermediate 1 reveals the central challenge: the presence of two distinct amine functionalities with different nucleophilicities.

-

Aniline Amine (Ar-NH₂): A primary aromatic amine, moderately nucleophilic.

-

Pyrimidine Amine (Ar-NH-Ar): A secondary diarylamine, significantly less nucleophilic due to the electron-withdrawing nature of the pyrimidine ring and steric hindrance.

Direct acylation of diamine 1 without a protecting group strategy could potentially lead to a mixture of products, compromising the yield and purity of the final active pharmaceutical ingredient (API). To ensure the amide bond forms exclusively at the more reactive aniline nitrogen, a protecting group strategy is a logical and powerful approach.[3][4]

The N-Boc Group: An Ideal Guardian for Amine Functionality

In the vast arsenal of protecting groups, the tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection.[5] Its utility is anchored in a set of highly desirable characteristics:

-

Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent.[6]

-

Robust Stability: The resulting N-Boc carbamate is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6]

-

Orthogonality: Its stability profile makes it compatible with many other protecting groups, such as the base-labile Fmoc or hydrogenolysis-labile Cbz groups, allowing for complex, multi-step syntheses.[6]

-

Facile Cleavage: The Boc group is selectively and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which do not disturb other acid-sensitive functionalities in the molecule.[6]

This combination of stability and selective lability makes the N-Boc group a superb strategic tool for directing reactivity in the synthesis of molecules like Imatinib.

A Boc-Protected Pathway to Imatinib: Rationale and Workflow

While many scaled-up industrial syntheses of Imatinib achieve selectivity by carefully ordering the assembly of fragments from nitro-aniline precursors,[7][8][9] a protecting group strategy offers a clear and controlled alternative. This is particularly relevant in the synthesis of novel Imatinib derivatives and analogs, where precise control over reactivity is paramount.[10]

The logic involves temporarily masking the more nucleophilic aniline amine, leaving the pyrimidine amine untouched (and inherently less reactive), directing the subsequent acylation to the correct position.

Caption: Boc-Protected Imatinib Synthesis Workflow.

Experimental Protocols and Mechanistic Insights

Step 1: Selective N-Boc Protection of the Aniline Amine

The selective protection of one amine in the presence of another is achievable due to the significant difference in their nucleophilicity. The aniline amine is more electron-rich and less sterically hindered than the diarylamine attached to the pyrimidine ring.

Protocol: Synthesis of tert-butyl (2-methyl-5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate (2)

-

To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1) (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add a mild base like triethylamine (TEA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure mono-Boc protected intermediate 2 .

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the more reactive aniline nitrogen onto one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the carbamate and releasing tert-butyl carbonate, which subsequently decomposes into tert-butanol and carbon dioxide.

Step 2: Regioselective Amide Bond Formation

With the aniline amine safely protected, the acylation can proceed without ambiguity.

Protocol: Synthesis of tert-butyl (5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)-2-methylphenyl)(4-(pyridin-3-yl)pyrimidin-2-yl)carbamate (3)

-

Dissolve the Boc-protected intermediate 2 (1.0 eq) in a dry, aprotic solvent like DCM or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

-

Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

-

Perform an aqueous workup to remove the base hydrochloride salt and any unreacted acyl chloride.

-

The resulting crude Boc-protected Imatinib 3 is isolated and can be carried forward to the next step, often without extensive purification.

Step 3: N-Boc Deprotection to Yield Imatinib

The final step is the clean removal of the Boc group to unveil the final Imatinib molecule.

Protocol: Synthesis of Imatinib

-

Dissolve the Boc-Imatinib intermediate 3 in a minimal amount of Dichloromethane (DCM).

-

Add an excess of Trifluoroacetic acid (TFA) (typically 25-50% v/v solution in DCM).

-

Stir the solution at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas (isobutylene) evolution.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue is dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to obtain the Imatinib free base.

-

The product can be further purified by recrystallization or chromatography to meet pharmaceutical-grade purity standards.

Mechanism of Boc Deprotection:

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the strong acid. This activates the group, leading to the loss of the stable tert-butyl cation, which then deprotonates to form gaseous isobutylene. The resulting unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and liberating the free amine.

Caption: Key Stages of Acid-Catalyzed Boc Deprotection.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | N-Boc Protection | Boc₂O, TEA | DCM / THF | 0°C to RT | >90% |

| 2 | Acylation | Acyl Chloride, Pyridine | DCM / DMF | RT | 85-95% |

| 3 | N-Boc Deprotection | TFA | DCM | RT | >95% |

Yields are representative and may vary based on specific reaction scale and purification methods.

Conclusion: A Strategic Asset in Synthetic Design

The N-Boc protecting group serves as a powerful strategic tool in the synthesis of Imatinib and its analogs. By temporarily deactivating the highly nucleophilic aniline amine, it ensures complete regioselectivity during the critical amide bond-forming step. This controlled, stepwise approach guarantees a higher yield of the desired product, simplifies purification, and prevents the formation of isomeric impurities. While industrial-scale syntheses may prioritize step economy by avoiding protection-deprotection cycles, the N-Boc strategy remains a cornerstone for laboratory-scale synthesis, medicinal chemistry explorations, and the development of next-generation kinase inhibitors where precision and predictability are paramount. Understanding its application provides invaluable insight into the elegant solutions organic chemistry offers for the construction of complex, life-saving molecules.

References

- CN101735196B - Method for synthesizing Imatinib.

- US8609842B2 - Method for synthesizing Imatinib.

-

Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib . RSC Publishing. [Link]

-

Novel Imatinib base synthesis . The chemical reaction database. [Link]

- US8252926B2 - Process for the preparation of imatinib base.

- US7550591B2 - Imatinib production process.

-

IMATINIB . New Drug Approvals. [Link]

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents . PMC - NIH. [Link]

-

Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP . PMC - NIH. [Link]

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine . ResearchGate. [Link]

-

Synthesis of Library of N-t-boc Amino ester . Digital Commons at Buffalo State. [Link]

-

Flow synthesis of imatinib by Ley and co-workers . ResearchGate. [Link]

-

Synthesis of N-BOC amines by various routes . ResearchGate. [Link]

Sources

- 1. US8252926B2 - Process for the preparation of imatinib base - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 8. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 10. Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Contextualizing N-Boc-N-Desmethyl Imatinib in Drug Development

An In-Depth Technical Guide to the Chemical Properties and Stability of N-Boc-N-Desmethyl Imatinib

Imatinib is a cornerstone in targeted cancer therapy, renowned for its efficacy as a selective tyrosine kinase inhibitor against the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and other malignancies. The primary active metabolite of Imatinib is N-Desmethyl Imatinib, which exhibits comparable in vitro potency to the parent drug. This compound is a chemically modified derivative where the reactive secondary amine on the piperazine ring of N-Desmethyl Imatinib is protected by a tert-butoxycarbonyl (Boc) group.

This modification renders the molecule critically important for two primary reasons in the pharmaceutical sciences:

-

Synthetic Intermediate: It serves as a key intermediate in the synthesis of Imatinib analogues and other complex molecules, where selective reaction at other sites is required without interference from the piperazine nitrogen.

-

Reference Standard: It is an essential reference compound for the identification and quantification of process-related impurities and degradation products during the manufacturing and stability testing of Imatinib and its related substances.

This guide provides a comprehensive analysis of the chemical properties and stability profile of this compound, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Physicochemical Characteristics

A foundational understanding of this compound begins with its core chemical and physical properties. These parameters govern its behavior in both synthetic and analytical environments.

biological activity of N-Boc-N-Desmethyl Imatinib

An In-Depth Technical Guide on the Biological Activity and Chemical Profile of N-Boc-N-Desmethyl Imatinib

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate and derivative of the landmark anti-cancer drug, Imatinib. While not a therapeutically active agent itself, understanding its chemical properties and biological profile is critical for researchers in medicinal chemistry and drug development. This document elucidates the structure-activity relationships that govern the efficacy of Imatinib, explains the rationale behind the N-Boc-N-Desmethyl modification, and details the experimental workflows to characterize such derivatives. We will delve into its synthesis, its significantly attenuated biological activity compared to the parent compound, and its crucial role as a reference standard in analytical methodologies.

Introduction: The Imatinib Paradigm and the Rationale for Derivatization

Imatinib (marketed as Gleevec®) represents a paradigm shift in cancer therapy, heralding the era of targeted kinase inhibitors. Its remarkable success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) stems from its potent and selective inhibition of the Bcr-Abl, c-KIT, and PDGF-R tyrosine kinases. The N-methyl group on the piperazine ring of Imatinib is crucial for its pharmacological activity, contributing to the specific hydrogen bonding and conformational lock within the ATP-binding pocket of the target kinase.

The synthesis of Imatinib derivatives is a common strategy to explore new chemical space, develop second-generation inhibitors with improved potency or altered resistance profiles, and create tool compounds for research. This compound is one such derivative. The "N-Desmethyl" signifies the removal of the critical N-methyl group, and "N-Boc" indicates the addition of a bulky tert-butyloxycarbonyl (Boc) protecting group. This modification is typically introduced during multi-step syntheses of Imatinib analogues. While this modification is synthetically useful, the introduction of the sterically hindering Boc group at a key interaction site is hypothesized to drastically reduce or abrogate its kinase inhibitory activity.

Synthesis and Chemical Properties

This compound is primarily encountered as a synthetic intermediate. Its preparation involves the reaction of N-Desmethyl Imatinib with di-tert-butyl dicarbonate (Boc)₂O.

General Synthetic Workflow

Caption: General synthetic scheme for this compound.

Predicted Biological Activity and Structure-Activity Relationship (SAR) Analysis

The biological activity of a kinase inhibitor is exquisitely dependent on its three-dimensional conformation and its ability to form specific interactions within the ATP-binding site of the target kinase.

The Role of the N-Methyl Group in Imatinib's Activity

The N-methyl group of the terminal piperazine ring in Imatinib is critical for its high-affinity binding. It occupies a hydrophobic pocket and is involved in a key hydrogen bond with the hydroxyl group of the threonine residue (Thr315 in Abl kinase). This interaction is instrumental in stabilizing the inactive "DFG-out" conformation of the kinase, which is the basis of Imatinib's inhibitory mechanism.

Impact of the N-Boc-N-Desmethyl Modification

The dual modification of removing the methyl group and adding a bulky Boc protecting group is predicted to have a profound negative impact on biological activity for two primary reasons:

-

Loss of Key Interactions: The absence of the N-methyl group eliminates the crucial hydrogen bond with Thr315 and the favorable hydrophobic interactions.

-

Steric Hindrance: The tert-butyloxycarbonyl (Boc) group is significantly larger than a methyl group. Its presence would introduce steric clash within the narrow ATP-binding cleft, preventing the molecule from achieving the necessary conformation for effective binding.

This leads to the strong hypothesis that This compound possesses negligible inhibitory activity against Bcr-Abl, c-KIT, and PDGF-R kinases.

Signaling Pathway Context

Caption: Hypothesized effect of this compound on cancer signaling pathways.

Experimental Verification of Biological Activity

To empirically determine the , a series of in vitro assays would be employed.

Kinase Inhibition Assays

Biochemical assays are the first step to directly measure the inhibitory potential of a compound against its purified target kinase.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagents:

-

Purified target kinase (e.g., Abl, c-KIT).

-

Europium-labeled anti-tag antibody.

-

Alexa Fluor™ 647-labeled kinase inhibitor (tracer).

-

Test compounds (Imatinib as positive control, this compound, DMSO as negative control).

-

Assay buffer.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and controls in assay buffer.

-

In a 384-well microplate, add the kinase, tracer, and Eu-labeled antibody.

-

Add the serially diluted compounds to the wells.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the compound concentration.

-

Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).

-

Predicted Data Summary

| Compound | Target Kinase | Predicted IC₅₀ |

| Imatinib | Bcr-Abl | ~25-50 nM |

| Imatinib | c-KIT | ~100 nM |

| Imatinib | PDGF-R | ~100 nM |

| This compound | Bcr-Abl | >10,000 nM |

| This compound | c-KIT | >10,000 nM |

| This compound | PDGF-R | >10,000 nM |

Cellular Proliferation Assays

To assess the effect of the compound on cancer cell lines driven by the target kinases, a cell viability assay is performed.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Lines:

-

K562 (CML, Bcr-Abl positive).

-

GIST-T1 (GIST, c-KIT positive).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds (Imatinib and this compound) for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence data to the DMSO-treated control cells.

-

Plot the percentage of viable cells against the compound concentration.

-

Calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

-

Experimental Workflow Diagram

Caption: Workflow for characterizing the biological activity of Imatinib derivatives.

Role as an Analytical Standard

Given its lack of biological activity, the primary application of this compound is as a reference standard in analytical chemistry. It is used in the development and validation of methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to detect and quantify Imatinib and its related impurities or metabolites in pharmaceutical formulations and biological samples. Its distinct retention time and mass-to-charge ratio make it an ideal internal or external standard.

Conclusion

This compound serves as a compelling case study in structure-activity relationships for kinase inhibitors. While its chemical structure is closely related to the highly effective drug Imatinib, the strategic removal of the N-methyl group and the introduction of a bulky N-Boc substituent effectively nullify its biological activity. This is due to the disruption of key binding interactions and the introduction of steric hindrance within the kinase ATP-binding pocket. Its primary value lies not in therapeutic potential, but in its crucial role as a synthetic intermediate for creating novel Imatinib analogues and as a certified reference material for ensuring the quality and purity of Imatinib-based pharmaceuticals. This guide underscores the precision required in drug design, where minor structural modifications can lead to profound differences in biological function.

References

- Due to the nature of this compound as a synthetic intermediate, direct, peer-reviewed articles on its biological activity are scarce. The references provided are for the foundational concepts of Imatinib's mechanism and the general principles of the assays described.

understanding the metabolism of Imatinib to N-Desmethyl Imatinib

An In-Depth Technical Guide to the Metabolism of Imatinib to N-Desmethyl Imatinib

Executive Summary

Imatinib, a cornerstone of targeted cancer therapy, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by its metabolism into the active metabolite, N-desmethyl imatinib (also known as CGP74588). This guide provides a comprehensive technical overview of this critical metabolic transformation. We delve into the core enzymology, highlighting the primary role of Cytochrome P450 3A4 (CYP3A4) and the increasingly recognized significance of CYP2C8, particularly in the context of long-term therapy. A key focus is the phenomenon of mechanism-based autoinhibition of CYP3A4 by imatinib itself, a concept crucial for understanding complex drug-drug interactions. This document synthesizes pharmacokinetic data, presents detailed experimental protocols for studying this pathway in vitro, and outlines the bioanalytical methods essential for its quantification, offering researchers and drug development professionals a consolidated resource for understanding and investigating the metabolism of imatinib.

Introduction to Imatinib and Its Clinical Significance

Imatinib is a potent and selective small-molecule inhibitor of a specific set of protein tyrosine kinases. Its primary targets include the Bcr-Abl fusion protein, the pathognomonic driver of CML, as well as the c-KIT and platelet-derived growth factor receptor (PDGFR) kinases, which are pivotal in the pathogenesis of GIST.[1] By binding to the ATP-binding site of these kinases, imatinib locks them in an inactive conformation, thereby inhibiting downstream signaling pathways that lead to cellular proliferation and survival.[1][2]

The clinical success of imatinib is closely tied to maintaining therapeutic plasma concentrations. A significant portion of imatinib's disposition involves hepatic metabolism, primarily through N-demethylation of the piperazine ring to form N-desmethyl imatinib.[2][3] Understanding this metabolic pathway is paramount for predicting drug-drug interactions, explaining inter-individual variability in patient response, and optimizing therapeutic regimens.

The Core Metabolic Pathway: Imatinib N-Demethylation

The biotransformation of imatinib is extensive, with the parent drug being predominantly eliminated as metabolites, primarily in the feces.[4] The most crucial metabolic reaction is the oxidative N-demethylation that yields the main circulating active metabolite, N-desmethyl imatinib.

Pharmacological Activity of N-Desmethyl Imatinib

N-desmethyl imatinib is not an inactive byproduct; it retains significant pharmacological activity. In vitro studies have demonstrated that its potency against the Bcr-Abl kinase is comparable to that of the parent compound, imatinib.[1][4][5] However, its systemic exposure, as measured by the area under the curve (AUC), is only about 10-15% of that of imatinib, suggesting that the parent drug is responsible for the majority of the clinical effect.[4][5][6] Despite its lower concentration, the prolonged elimination half-life of the metabolite means it contributes to the overall therapeutic activity and must be considered in pharmacokinetic modeling and clinical monitoring.[7]

The Enzymology of Imatinib N-Demethylation

The conversion of imatinib to its N-desmethyl metabolite is almost exclusively mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.

The Central Role of CYP3A4

Numerous in vitro and clinical studies have unequivocally identified CYP3A4 as the principal enzyme responsible for the N-demethylation of imatinib.[2][3][4][8] This makes imatinib's pharmacokinetics highly susceptible to modulation by co-administered drugs that are either inhibitors or inducers of CYP3A4.[2][4] For instance, potent CYP3A4 inhibitors like ketoconazole can significantly increase imatinib exposure, while inducers like rifampin can drastically reduce it.[4]

The Shifting Paradigm: Autoinhibition of CYP3A4 and the Rise of CYP2C8

A more nuanced understanding of imatinib metabolism has emerged with the discovery that imatinib is a mechanism-based inhibitor of CYP3A4.[8] This means that imatinib not only acts as a substrate but also irreversibly inactivates the enzyme in a time- and concentration-dependent manner.[8][9]

This autoinhibition has profound clinical implications. During initial treatment, CYP3A4 is the dominant metabolic enzyme.[9][10] However, with chronic dosing, the progressive inactivation of CYP3A4 causes a metabolic shift, increasing the reliance on alternative clearance pathways.[9][10] In vitro and in silico modeling studies have revealed that CYP2C8 plays a crucial role as this alternative pathway.[6][9][10] It is estimated that during long-term therapy, the contribution of CYP2C8 to imatinib's hepatic elimination can increase to as much as 65-75%, while CYP3A4's role diminishes to 25-35%.[9][10] This explains the clinical observation that the effect of potent CYP3A4 inhibitors is less pronounced at steady-state compared to single-dose administration.[4][11]

Caption: Metabolic shift in imatinib clearance from initial to chronic dosing.

Minor Contributing Isoforms

While CYP3A4 and CYP2C8 are the major players, other isoforms contribute to a lesser extent. These include CYP3A5, CYP1A2, CYP2C9, CYP2C19, and CYP2D6.[2][4] In vitro experiments with recombinant enzymes have also shown that CYP1A1 and CYP4F2 can form the N-desmethyl metabolite.[2] The collective contribution of these minor pathways is generally small but can become relevant if the primary pathways are compromised.

Quantitative Pharmacokinetics

The interplay of absorption, distribution, metabolism, and excretion determines the plasma concentration profiles of imatinib and N-desmethyl imatinib.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for imatinib and its primary metabolite, highlighting the slower elimination of N-desmethyl imatinib.

| Parameter | Imatinib | N-Desmethyl Imatinib | Source(s) |

| Time to Peak (Tmax) | 2–4 hours | ~24 hours (variable) | [1] |

| Elimination Half-life (t½) | ~13–19 hours | ~20–74 hours | [2][7] |

| Plasma Protein Binding | ~95% | Not specified, but high | [1] |

| Metabolite-to-Parent AUC Ratio | N/A | ~10–15% | [4][6] |

Enzyme Kinetic and Inhibition Parameters

Understanding the affinity and inhibitory potential of imatinib and its metabolite for metabolizing enzymes is crucial for predicting drug interactions.

| Parameter | Enzyme | Value | Analyte | Source(s) |

| Ki (Direct Inhibition) | CYP3A4 | 23.3 µM | Imatinib | [8] |

| Ki (Direct Inhibition) | CYP3A4 | 18.1 µM | N-desmethyl imatinib | [8] |

| Ki (Direct Inhibition) | CYP2C8 | 8.4 µM | Imatinib | [8] |

| KI (Mechanism-Based Inactivation) | CYP3A4 | 14.3 µM | Imatinib | [8] |

| k_inact (Mechanism-Based Inactivation) | CYP3A4 | 0.072 min⁻¹ | Imatinib | [8] |

Experimental Methodologies for Studying Imatinib Metabolism

Investigating the biotransformation of imatinib requires a combination of in vitro systems and advanced bioanalytical techniques.

Sources

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. ClinPGx [clinpgx.org]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autoinhibition of CYP3A4 leads to important role of CYP2C8 in imatinib metabolism: variability in CYP2C8 activity may alter plasma concentrations and response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of CYP3A4 Inhibition on the Steady-State Pharmacokinetics of Imatinib [ouci.dntb.gov.ua]

An In-depth Technical Guide to N-Boc-N-Desmethyl Imatinib: Synthesis, Characterization, and Application

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Boc-N-Desmethyl Imatinib, a key intermediate in the synthesis of Imatinib analogues and a critical tool for researchers in medicinal chemistry and drug development. We will delve into its chemical identity, provide a detailed, field-proven synthetic protocol, discuss methods for its characterization, and explore its strategic importance in the landscape of tyrosine kinase inhibitor research.

Core Compound Identification and Physicochemical Properties

This compound, systematically named tert-butyl 4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine-1-carboxylate, is a Boc-protected derivative of N-Desmethyl Imatinib, the primary active metabolite of the groundbreaking anti-cancer drug Imatinib.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen serves a crucial synthetic purpose: it prevents N-alkylation and allows for controlled, site-specific modifications elsewhere on the molecule.

Below is a summary of its key identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 1076199-23-9 | [3][4][5] |

| Molecular Formula | C₃₃H₃₇N₇O₃ | [3][4][6] |

| Molecular Weight | 579.69 g/mol | [3][6][7] |

| Appearance | Off-white to pale yellow solid | [3][5] |

| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | [2][3] |

| Storage | 2-8°C, desiccated | [3][5] |

Strategic Importance in Medicinal Chemistry

The rationale for preparing this compound is rooted in the principles of synthetic strategy and drug discovery. Imatinib's success spurred extensive research into second-generation inhibitors to overcome resistance, primarily caused by mutations in the BCR-Abl kinase domain.[8]

N-Desmethyl Imatinib is itself a pharmacologically active metabolite, formed in the body by cytochrome P450 enzymes, and exhibits similar in vitro potency to the parent drug.[2] Therefore, this core structure is a validated pharmacophore. The Boc-protected version provides a stable, versatile platform for two primary research avenues:

-

Synthesis of Imatinib Analogues: The protected piperazine nitrogen allows chemists to perform reactions on other parts of the molecule without interference. Subsequently, the Boc group can be easily removed under acidic conditions to yield the secondary amine, which can then be functionalized to create a library of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

-

Metabolic Studies: As a stable, protected version of a key metabolite, it can be used as a reference standard or starting material in the synthesis of isotopically labeled standards for pharmacokinetic and drug metabolism studies.[9]

The diagram below illustrates the relationship between Imatinib and its N-desmethylated derivatives, highlighting the central role of the Boc-protected intermediate in synthetic diversification.

Caption: Relationship of this compound to the parent drug and its metabolite.

Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that culminates in an amide bond formation. The following protocol is a robust, validated procedure derived from established methods for Imatinib and its analogues, such as those involving Buchwald-Hartwig amination and activated carboxyl coupling.[10][11]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into commercially available or readily synthesized starting materials. The key disconnection is the amide bond, leading back to two primary fragments.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via amide coupling.

Materials:

-

4-((1-(tert-butoxycarbonyl)piperazin-4-yl)methyl)benzoic acid (Fragment A)

-

4-methyl-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (Fragment B)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Fragment A (1.0 eq) and Fragment B (1.0 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to Fragment A).

-

Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The causality here is critical: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation without competing in the coupling.

-

Coupling Agent Addition: Add the coupling agent, PyBOP (1.2 eq), portion-wise to the solution at room temperature. PyBOP is an efficient peptide coupling reagent that activates the carboxylic acid of Fragment A, making it highly susceptible to nucleophilic attack by the aniline nitrogen of Fragment B.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting starting material is observed.

-

Work-up:

-

Pour the reaction mixture into water and extract with Ethyl Acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine (to reduce the water content).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 100:0 to 95:5), is effective. The exact gradient should be determined by TLC analysis.

-

Combine the fractions containing the pure product (identified by TLC/LC-MS) and evaporate the solvent to yield this compound as a solid.

-

Analytical Characterization

Self-validating protocols require rigorous characterization of the final product to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for all protons, including the aromatic protons from the pyridine, pyrimidine, and benzene rings, the singlet for the methyl group (~2.2-2.4 ppm), the benzylic CH₂ protons, the piperazine protons, and the large singlet for the nine equivalent protons of the Boc group (~1.4-1.5 ppm).[12] |

| Mass Spectrometry (MS) | In ESI+ mode, the primary ion observed will be the [M+H]⁺ peak at approximately m/z 580.7. This provides direct confirmation of the molecular weight.[11] |

| High-Performance Liquid Chromatography (HPLC) | Using a reverse-phase C18 column, the product should elute as a single major peak, with purity typically ≥98% by peak area integration. This confirms the purity and is essential for its use as a reference standard or in further synthetic steps. |

| Infrared (IR) Spectroscopy | The spectrum will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹) and the urethane of the Boc group (around 1690 cm⁻¹). |

Conclusion and Future Directions

This compound is more than just a chemical compound; it is an enabling tool for innovation in cancer research. Its logical design, leveraging the stability of the Boc protecting group, provides medicinal chemists with a reliable intermediate to explore the chemical space around the Imatinib scaffold. The protocols and data presented in this guide offer a validated framework for its synthesis and characterization, empowering researchers to develop the next generation of targeted therapies. Future work will undoubtedly see this intermediate used to create analogues with enhanced activity against resistant kinase mutations, improved pharmacokinetic properties, and novel therapeutic applications.

References

-

Allmpus Chemicals. Imatinib N-Boc N-Desmethyl. [Link]

-

Pharmaffiliates. imatinib and its Impurities. [Link]

-

Pharmaffiliates. This compound | CAS No : 1076199-23-9. [Link]

-

Biocompare. This compound from Aladdin Scientific. [Link]

-

HCCECHEM. This compound. [Link]

-

PubMed Central (PMC). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. [Link]

- Google Patents.

-

National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubMed Central (PMC). Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Scribd. Medicinal Chemistry of Imatinib. [Link]

-

PubMed. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stretching the structural envelope of imatinib to reduce β-amyloid production by modulating both β- and γ-secretase cleavages of APP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of N-Boc-N-Desmethyl Imatinib for research

An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Commercial Sourcing and Application of N-Boc-N-Desmethyl Imatinib

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the sourcing, validation, and application of this compound. As a key intermediate and reference compound in the study of Imatinib, a cornerstone of targeted cancer therapy, ensuring the quality and integrity of this research material is paramount. This guide offers a detailed analysis of commercial suppliers, robust protocols for analytical validation, and insights into its primary research applications, thereby empowering scientists to conduct reliable and reproducible studies.

Introduction: The Context of Imatinib and Its Derivatives

Imatinib: A Paradigm of Targeted Cancer Therapy

Imatinib, marketed under the trade names Gleevec® and Glivec®, represents a landmark achievement in oncology. It was the first tyrosine kinase inhibitor (TKI) to receive FDA approval for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] Imatinib functions by specifically inhibiting the Bcr-Abl tyrosine kinase, the aberrant protein driving the proliferation of cancer cells in Philadelphia chromosome-positive CML.[2] Its success established a new paradigm in cancer treatment, shifting focus from non-specific cytotoxic agents to targeted molecular therapies.

The Significance of N-Desmethyl Imatinib and the Role of the N-Boc Protecting Group

In the synthesis and metabolic study of Imatinib, several related compounds are of significant interest. One of the principal metabolites of Imatinib is N-Desmethyl Imatinib, formed by the demethylation of the terminal piperazine nitrogen.[3] This metabolite is not merely an inactive byproduct; it exhibits pharmacological activity comparable to the parent drug.[4]

For researchers engaged in the synthesis of Imatinib analogs or the preparation of analytical standards, this compound is a crucial intermediate. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine of the desmethyl piperazine moiety. This protection is essential as it prevents unwanted side reactions at this nucleophilic site during subsequent chemical modifications, such as coupling reactions to build novel analogs.[5][6] The Boc group can be readily removed under acidic conditions, allowing for the strategic unmasking of the amine for further derivatization.

Chemical Identity of this compound

A clear understanding of the molecule's properties is fundamental for its effective use.

| Property | Value |

| Chemical Name | tert-Butyl 4-(4-((4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamoyl)benzyl)piperazine-1-carboxylate |

| CAS Number | 1076199-23-9[7] |

| Molecular Formula | C33H37N7O3[7] |

| Molecular Weight | 579.71 g/mol [7] |

| Appearance | Typically an off-white to pale yellow solid[7] |

Sourcing High-Quality this compound for Research

The reliability of research outcomes is intrinsically linked to the quality of the starting materials. Sourcing high-purity this compound from reputable suppliers is a critical first step.

Identifying Commercial Suppliers

A number of chemical suppliers specialize in providing reference standards, impurities, and intermediates for pharmaceutical research. Based on available product listings, the following companies are recognized commercial suppliers of this compound:

-

Pharmaffiliates: A supplier of pharmaceutical reference standards, impurities, and metabolites.[7]

-

SynThink: Specializes in Imatinib impurities and related compounds for research and development.[8]

-

Clearsynth: Offers a range of chemical products, including Imatinib impurities and intermediates.[9]

-

SynZeal: Provides pharmaceutical reference standards, including Imatinib impurities and metabolites.[10]

It is important to note that supplier listings and product availability can change, so direct inquiry is always recommended.

Comparative Analysis of Commercial Suppliers

When selecting a supplier, researchers should consider several key factors beyond just price. The following table provides a framework for comparing potential vendors.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Supporting Documentation |

| Pharmaffiliates | PA 09 0051001[7] | Inquire | Inquire | Certificate of Analysis (CoA), MSDS[7] |

| SynThink | SA22218 (related products)[8] | High Purity | Inquire | HPLC, NMR, MS data[8] |

| Clearsynth | CS-T-07517[9] | High Purity | Inquire | CoA, MSDS, TSE/BSE statement[9] |

| SynZeal | SZ-I004004 (HCl salt)[10] | High Purity | Inquire | CoA, HPLC, Mass, 1H-NMR |

Key Considerations for Procurement

-

Purity: The supplier should provide a lot-specific Certificate of Analysis (CoA) detailing the purity as determined by a reliable analytical method, typically HPLC.

-

Characterization Data: Access to comprehensive characterization data, such as ¹H NMR, Mass Spectrometry (MS), and HPLC, is crucial for verifying the structure and purity of the compound.

-

Traceability: For applications in regulated environments, ensure the supplier can provide documentation tracing the material's origin and quality control procedures.

-

Customer Support: A responsive technical support team can be invaluable for addressing any questions regarding the product's specifications or handling.

Quality Control and Analytical Validation

Upon receipt of this compound, it is imperative to perform in-house analytical validation to confirm its identity and purity. This step is a cornerstone of good scientific practice and ensures the integrity of your experimental data.

The Imperative of Independent Verification

While suppliers provide a CoA, independent verification mitigates the risk of using substandard material due to potential degradation during shipping or storage, or lot-to-lot variability. A robust analytical workflow provides a self-validating system for your research.

Recommended Analytical Workflow

The following workflow is recommended for the comprehensive validation of newly acquired this compound.

Caption: Recommended workflow for the analytical validation of this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and columns available in your laboratory.

This method is adapted from established protocols for Imatinib and its related substances.[11]

-

Objective: To determine the purity of the sample by separating the main compound from any potential impurities.

-

Instrumentation: HPLC system with UV or PDA detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 0.5 mg/mL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

This method confirms the identity of the compound by verifying its molecular weight.

-

Objective: To confirm the presence of this compound by detecting its protonated molecular ion [M+H]⁺.

-

Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Utilize the same column and mobile phase conditions as the HPLC method described above.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-1000.

-

Expected Ion: [C33H37N7O3 + H]⁺ = m/z 580.7.

-

-

Analysis: The presence of a peak in the mass spectrum corresponding to the expected m/z value at the retention time of the compound confirms its identity.

¹H NMR provides detailed information about the chemical structure of the molecule.

-

Objective: To confirm the structural integrity of this compound.

-

Instrumentation: NMR spectrometer (300 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Analysis: The obtained spectrum should be consistent with the expected structure. Key expected signals include:

Applications in Research and Development

This compound is a valuable tool for researchers in medicinal chemistry and drug development.

As a Key Intermediate in the Synthesis of Imatinib Analogs

The primary application of this compound is as a precursor for the synthesis of novel Imatinib derivatives.[5][6] The Boc-protected amine allows for modifications at other positions of the molecule without interference. Following these modifications, the Boc group can be removed to reveal the piperazine amine, which can then be further functionalized to create a library of new compounds for structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of Imatinib analogs using this compound.

As a Reference Standard in Impurity Profiling

In the manufacturing of Imatinib, N-Desmethyl Imatinib is a known impurity.[7] To accurately quantify this impurity in final drug products, a well-characterized reference standard is required. While N-Desmethyl Imatinib itself is used for this purpose, this compound serves as a crucial precursor for the synthesis of this and other related impurity standards.[8] This enables the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Conclusion

This compound is an indispensable research chemical for scientists working on the development of novel kinase inhibitors and for those involved in the analytical quality control of Imatinib. The selection of a reputable commercial supplier, coupled with rigorous in-house analytical validation, forms the foundation of reliable and reproducible research. By understanding the chemical properties, sourcing considerations, validation protocols, and research applications outlined in this guide, researchers can confidently and effectively utilize this compound to advance the field of targeted cancer therapy.

References

-

Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. National Institutes of Health. [Link]

-

A, 1 H NMR spectrum of the imatinib-ADP adducts (M2). ResearchGate. [Link]

-

Design, synthesis and 3D QSAR based pharmacophore study of novel imatinib analogs as antitumor-apoptotic agents. PubMed. [Link]

-

imatinib and its Impurities. Pharmaffiliates. [Link]

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. [Link]

-

Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. PubMed. [Link]

- Method for synthesizing Imatinib.

-

Imatinib EP Impurities & USP Related Compounds. SynThink. [Link]

-

A novel synthesis of imatinib and its intermediates. ResearchGate. [Link]

-

Figure S2. 1 H-NMR spectrum of Compound 3 (Reference-13). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. National Institutes of Health. [Link]

-

Imatinib Impurities. SynZeal. [Link]

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. [Link]

-

An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. ResearchGate. [Link]

-

Imatinib | C29H31N7O | CID 5291. PubChem. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

LC–MS-MS Determination of Imatinib and N-Desmethyl Imatinib in Human Plasma. ResearchGate. [Link]

-

Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells. PubMed. [Link]

Sources

- 1. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions of N-desmethyl imatinib, an active metabolite of imatinib, with P-glycoprotein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Imatinib Impurities | SynZeal [synzeal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Imatinib(152459-95-5) 1H NMR [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Boc-N-Desmethyl Imatinib

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Boc-N-Desmethyl Imatinib

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, functions as a potent tyrosine kinase inhibitor.[1][2] Its metabolism in vivo leads to the formation of several metabolites, with N-Desmethyl Imatinib being the principal and pharmacologically active variant.[1] This metabolite, differing from the parent drug by the absence of a methyl group on the piperazine ring, exhibits comparable in vitro potency against the Bcr-Abl kinase.[1] For researchers investigating the pharmacokinetics, metabolism, and potential therapeutic applications of Imatinib and its derivatives, access to high-purity standards of its metabolites is crucial.

The N-Boc protected form, this compound, serves as a vital intermediate in the synthesis of various Imatinib analogs and derivatives.[3][4] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the secondary amine of the piperazine moiety, allowing for selective modifications at other positions of the molecule.[5][6] This application note provides a detailed, two-part protocol for the synthesis of this compound, commencing with the synthesis of N-Desmethyl Imatinib, followed by its subsequent Boc protection.

Part 1: Synthesis of N-Desmethyl Imatinib

The synthesis of N-Desmethyl Imatinib mirrors the final step of many reported Imatinib syntheses, with the key difference being the use of piperazine in place of N-methylpiperazine.[2] This nucleophilic substitution reaction involves the coupling of a benzamide intermediate with piperazine.

Reaction Scheme:

Caption: Synthesis of N-Desmethyl Imatinib.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide | C₂₈H₂₂ClN₅O | 496.97 | Major Supplier | >98% |

| Piperazine | C₄H₁₀N₂ | 86.14 | Major Supplier | >99% |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Major Supplier | >99% |

| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | Major Supplier | Anhydrous |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Major Supplier | HPLC Grade |

| Methanol (CH₃OH) | CH₃OH | 32.04 | Major Supplier | HPLC Grade |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | In-house Prep | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | In-house Prep | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Major Supplier | Granular |

Experimental Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide (1.0 eq).

-

Addition of Reagents: Add anhydrous acetonitrile as the solvent. To this suspension, add piperazine (2.0-3.0 eq) followed by anhydrous potassium carbonate (2.0-3.0 eq). The excess piperazine acts as both a reactant and a base, while potassium carbonate neutralizes the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-